1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol
Overview
Description
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Benzothiophene Derivatives: A novel approach for synthesizing benzothiophene derivatives, potentially including compounds like 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol, involves heterocyclization reactions. This process uses alkynylation of 2-mercaptobenzaldehydes or ketones as starting materials, leading to benzothiophene derivatives through heterocyclodehydration processes (Gabriele et al., 2011).
Material Science and Chemistry
- Metal-Organic Frameworks (MOFs): Research on polycarboxylate ligands like biphenyl-3,3′,4,4′-tetracarboxylic acid, which may have structural similarities to this compound, shows their use in constructing novel MOFs. These frameworks can have varied dimensional structures and are significant in material science for applications like catalysis and gas storage (Sun et al., 2010).
Synthetic Chemistry
- Catalysis in Organic Synthesis: In synthetic chemistry, compounds similar to this compound are used as intermediates in catalytic processes. For example, they can participate in rhodium-catalyzed reactions for the synthesis of various organic compounds, demonstrating their utility in complex organic synthesis (Arisawa et al., 2011).
Antimicrobial and Antifungal Activity
- Antimicrobial Properties: Certain derivatives of benzothiazole, structurally related to this compound, show promising antibacterial and antifungal activities. These properties are significant for developing new pharmaceutical compounds (Pejchal et al., 2015).
Photochromic Properties
- Photochromic Applications: Benzothiophene derivatives exhibit photochromic properties, which are significant for materials that change color in response to light. This characteristic is crucial for applications like smart windows and optical data storage (Kim et al., 2000).
Properties
IUPAC Name |
1-(3-methyl-1-benzothiophen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPXTWCOGLBLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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